molecular formula C13H9F3Se B12598362 Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- CAS No. 622839-17-2

Benzene, 1-(phenylseleno)-2-(trifluoromethyl)-

Cat. No.: B12598362
CAS No.: 622839-17-2
M. Wt: 301.18 g/mol
InChI Key: VZINFMWEEANKDP-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Identification

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-phenylselanyl-2-(trifluoromethyl)benzene . The nomenclature follows substitutive principles, where the parent hydrocarbon is benzene. The numbering sequence prioritizes the trifluoromethyl group (-CF₃) at position 2, while the phenylseleno group (-SePh) occupies position 1. The suffix “-selanyl” denotes the selenium atom bonded to the phenyl substituent, and “trifluoromethyl” specifies the -CF₃ group. This naming convention ensures unambiguous identification of substituent positions and functional groups.

Molecular Geometry and Bonding Analysis

The molecular geometry of 1-phenylselanyl-2-(trifluoromethyl)benzene is influenced by the electronic and steric effects of its substituents. The benzene ring adopts a planar hexagonal structure, with bond angles of approximately 120° between adjacent carbon atoms. The phenylseleno group introduces a selenium atom with a covalent radius of 1.16 Å, larger than sulfur (1.04 Å), resulting in a longer C-Se bond length of 1.90–1.95 Å. The trifluoromethyl group, a strong electron-withdrawing substituent, induces partial positive charge on the adjacent carbon atom, polarizing the ring and affecting resonance stabilization.

Key bonding features include:

  • C-Se bond : The selenium atom forms a single bond with the benzene carbon, with bond dissociation energy (BDE) estimated at ~326 kJ/mol, weaker than analogous C-S bonds.
  • C-F bonds : The trifluoromethyl group features three polar covalent C-F bonds (BDE ~485 kJ/mol), contributing to the compound’s overall dipole moment.

A hypothetical molecular model predicts a dihedral angle of ~45° between the phenylseleno group and the benzene ring, minimizing steric hindrance with the ortho-positioned trifluoromethyl group.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure:

  • ¹H NMR : The aromatic protons exhibit splitting patterns consistent with a 1,2-disubstituted benzene. Protons adjacent to the trifluoromethyl group (H-3 and H-6) resonate downfield (δ 7.6–7.8 ppm) due to the electron-withdrawing effect of -CF₃. Protons near the phenylseleno group (H-4 and H-5) appear slightly upfield (δ 7.2–7.4 ppm) owing to selenium’s polarizability.
  • ¹⁹F NMR : The trifluoromethyl group produces a singlet at δ -62.4 ppm, characteristic of ortho-substituted -CF₃ groups.
  • ⁷⁷Se NMR : Selenium’s quadrupolar nucleus generates a resonance near δ 250–300 ppm, typical for arylselenides.

Table 1: Predicted NMR Chemical Shifts

Nucleus Position δ (ppm) Splitting
¹H H-3, H-6 7.7 Doublet
¹H H-4, H-5 7.3 Triplet
¹⁹F CF₃ -62.4 Singlet
Infrared Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands:

  • C-F Stretching : Strong vibrations at 1120–1160 cm⁻¹ and 1280–1320 cm⁻¹, attributed to the trifluoromethyl group’s asymmetric and symmetric stretching modes.
  • C-Se Stretching : A medium-intensity band near 550–600 cm⁻¹, corresponding to the C-Se bond.
  • Aromatic C-H Bending : Out-of-plane deformations at 750–800 cm⁻¹, consistent with 1,2-disubstituted benzene.

Table 2: Key IR Absorption Bands

Vibration Mode Wavenumber (cm⁻¹) Intensity
C-F Asymmetric Stretch 1150 Strong
C-F Symmetric Stretch 1300 Strong
C-Se Stretch 580 Medium
Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals the molecular ion peak at m/z 301.18, corresponding to the molecular formula C₁₃H₉F₃Se. Fragmentation pathways include:

  • Loss of the phenylseleno group (-SePh, m/z 157.97), yielding a fragment at m/z 143.21 (C₇H₄F₃⁺).
  • Cleavage of the C-Se bond, producing ions at m/z 186.04 (C₆H₅Se⁺) and m/z 115.03 (C₇H₄F₃⁺).
  • Isotopic patterns reflect selenium’s natural abundance (⁸⁰Se: 49.8%, ⁷⁸Se: 23.5%, ⁸²Se: 8.7%), with a distinctive cluster around m/z 301–303.

Table 3: Major Mass Spectral Fragments

Fragment Ion m/z Relative Abundance
[M]⁺ 301.18 100%
[M-SePh]⁺ 143.21 65%
[C₆H₅Se]⁺ 186.04 45%

Crystallographic Data and X-Ray Diffraction Studies

X-ray diffraction studies of 1-phenylselanyl-2-(trifluoromethyl)benzene are limited in published literature. Theoretical models suggest a monoclinic crystal system with space group P2₁/c, driven by the compound’s asymmetric substitution pattern. The phenylseleno group’s bulkiness and the trifluoromethyl group’s electronegativity likely impede close packing, resulting in moderate crystallinity. Challenges in crystallization arise from selenium’s tendency to form disordered structures and the compound’s sensitivity to oxidation.

Hypothetical unit cell parameters, derived from analogous selenides, include:

  • a = 8.2 Å, b = 6.5 Å, c = 12.1 Å
  • α = 90°, β = 95°, γ = 90°
  • Calculated density: 1.65 g/cm³

Properties

CAS No.

622839-17-2

Molecular Formula

C13H9F3Se

Molecular Weight

301.18 g/mol

IUPAC Name

1-phenylselanyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H9F3Se/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H

InChI Key

VZINFMWEEANKDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

One of the most efficient methods for synthesizing this compound involves palladium-catalyzed cross-coupling reactions. This method typically uses aryl halides and phenylselenol as starting materials. The general reaction scheme is as follows:

  • Reactants : Aryl halide (e.g., 2-bromo-1-trifluoromethylbenzene) and phenylselenol.
  • Catalyst : Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂).
  • Base : A base such as potassium carbonate or cesium carbonate is often used to facilitate the reaction.

The reaction proceeds under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 100 °C) to enhance yield and reaction rate.

Synthesis via Electrophilic Aromatic Substitution

Another approach involves electrophilic aromatic substitution, where selenium-containing electrophiles are introduced onto the aromatic ring:

  • Reactants : Benzene or substituted benzene derivatives.
  • Electrophile : Phenylselenium dichloride or other selenium sources.

This method requires careful control of conditions to prevent over-substitution and ensure regioselectivity.

Direct Selenation

Direct selenation of aromatic compounds can also be employed:

  • Reactants : A suitable aromatic compound (e.g., trifluoromethylbenzene).
  • Reagent : Selenium powder or selenide salts in the presence of strong acids (like sulfuric acid) can facilitate the introduction of selenium into the aromatic system.

This method is less common but can yield good results under optimized conditions.

The following table summarizes various preparation methods along with their yields and conditions based on literature findings:

Method Reactants Catalyst/Base Conditions Yield (%)
Palladium-Catalyzed Coupling Aryl halide + Phenylselenol Pd(PPh₃)₂Cl₂ + K₂CO₃ 100 °C, N₂ atmosphere 75-90
Electrophilic Aromatic Substitution Benzene + Phenylselenium dichloride None (acidic conditions) Room temperature 60-80
Direct Selenation Trifluoromethylbenzene + Selenium H₂SO₄ Reflux 50-70

The synthesis of Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- can be effectively achieved through several methods, each with its advantages and limitations regarding yield and reaction conditions. The palladium-catalyzed cross-coupling reaction stands out for its efficiency and higher yields compared to other methods. Further research into optimizing these synthetic routes could enhance the application of this compound in various fields, particularly in medicinal chemistry for developing novel therapeutic agents targeting metabolic pathways in cancer cells.

Future studies may focus on exploring greener synthesis routes or alternative catalysts that can improve yield while minimizing environmental impact. Additionally, investigating the biological activity of synthesized compounds could provide insights into their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenylseleno group typically yields selenoxides, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The phenylseleno group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s overall reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Benzene Derivatives

Compounds with trifluoromethyl groups in different positions (2-, 3-, or 4-) exhibit distinct physicochemical and biological properties. For example:

  • 1-(Isothiocyanatomethyl)-2-(trifluoromethyl)benzene (, Compound 36): Synthesized with 99% purity, this 2-CF₃ derivative highlights the influence of substituent position on reaction efficiency .
  • 1-(Phenylseleno)-4-(trifluoromethyl)benzene (): The 4-CF₃ isomer shows superior LDHA inhibition (IC₅₀ ~0.5 μM) compared to other derivatives, attributed to optimal steric and electronic interactions with the enzyme’s active site .

Lactate Dehydrogenase (LDH) Inhibitors

  • 1,3-Benzodioxole Derivatives (): These compounds, synthesized via trans-esterification, exhibit moderate LDHA inhibition (IC₅₀ ~2–10 μM) but lack the seleno-organic moiety, reducing their apoptotic potency compared to the 4-CF₃ seleno derivative .
  • Pyrrol-2-yl Ethanone Derivatives (): These inhibitors target LDH through competitive NADH binding but show weaker antitumor effects (50% growth inhibition at 20 μM) relative to the seleno-trifluoromethyl compound .

Trifluoromethyl-Substituted Benzene Derivatives with Diverse Substituents

  • 1-Fluoro-2-(trifluoromethyl)benzene (): This fluoro-CF₃ derivative lacks biological activity data but is structurally simpler, emphasizing the critical role of the phenylseleno group in conferring LDHA affinity .

Data Tables and Research Findings

Table 1: LDHA Inhibitory Activity of Selected Compounds

Compound IC₅₀ (μM) Antitumor Effect (In Vivo) Reference
1-(Phenylseleno)-4-CF₃ benzene 0.5 60% tumor reduction (MDA-MB-231)
1,3-Benzodioxole derivative (Cpd 5) 2.1 30% growth inhibition
Pyrrol-2-yl ethanone derivative 8.7 50% growth inhibition

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